6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

DHODH inhibition Acute Myelogenous Leukemia Structure-based drug design

6-Hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a heterocyclic small molecule (MW ~216.2) featuring a pyrimidine core with a 6-hydroxy substituent and an N-pyridin-3-yl carboxamide group. This scaffold is embedded in patent families covering pyrimidine hydroxyamides as HDAC6 inhibitors and is structurally related to the N-heterocyclic 3-pyridyl carboxamide series identified as dihydroorotate dehydrogenase (DHODH) inhibitors.

Molecular Formula C10H8N4O2
Molecular Weight 216.2
CAS No. 2034441-68-2
Cat. No. B2620872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide
CAS2034441-68-2
Molecular FormulaC10H8N4O2
Molecular Weight216.2
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C2=CC(=O)NC=N2
InChIInChI=1S/C10H8N4O2/c15-9-4-8(12-6-13-9)10(16)14-7-2-1-3-11-5-7/h1-6H,(H,14,16)(H,12,13,15)
InChIKeyOEQFPCIBIQAWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-Hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide (CAS 2034441-68-2): A Pyrimidine Carboxamide Scaffold with Distinct Substitution for Targeted Medicinal Chemistry


6-Hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a heterocyclic small molecule (MW ~216.2) featuring a pyrimidine core with a 6-hydroxy substituent and an N-pyridin-3-yl carboxamide group. This scaffold is embedded in patent families covering pyrimidine hydroxyamides as HDAC6 inhibitors and is structurally related to the N-heterocyclic 3-pyridyl carboxamide series identified as dihydroorotate dehydrogenase (DHODH) inhibitors [1][2]. The specific positioning of the hydroxyl and pyridine nitrogen functionalities distinguishes it from regioisomeric and alkoxy-substituted analogs.

Why Generic Substitution Fails for 6-Hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide in Enzyme Inhibition Research


Simple replacement of this compound with a 2-pyridyl or 4-pyridyl isomer, or a 6-alkoxy analog, cannot reproduce the same biological profile because the 3-pyridyl nitrogen orientation and the 6-hydroxy hydrogen-bond donor/acceptor capacity dictate specific interactions within enzyme active sites [1]. In the DHODH inhibitor series, the 3-pyridyl carboxamide motif is critical for binding to the ubiquinone pocket, while the 6-hydroxy group contributes to a hydrogen-bond network distinct from that formed by methoxy or ethoxy analogs. Similarly, in HDAC6 inhibitor chemotypes, the pyrimidine hydroxyamide group acts as a zinc-binding group (ZBG) with a geometry that is sensitive to the position of the hydroxyl moiety [2]. These subtle structural features mean that class-level interchangeability is not scientifically justifiable without direct comparative data from identical assay conditions.

Quantitative Differentiation Evidence for 6-Hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide Selection


DHODH Pharmacophore Alignment vs. Generic Pyrimidine Carboxamides

This compound embodies the core pharmacophore of the N-heterocyclic 3-pyridyl carboxamide DHODH inhibitor series [1]. While specific IC50 data for this exact compound is not publicly available, the series lead compounds (e.g., compounds 19 and 29) demonstrated potent biochemical and cellular DHODH inhibition (reported IC50 values in the low nanomolar range against human DHODH). The 3-pyridyl carboxamide is essential for activity, and the 6-hydroxy substitution provides a vector for additional hydrogen-bond interactions within the ubiquinone binding pocket, as evidenced by the co-crystal structure of DHODH with compound 19 (PDB 8DHG) [1][2].

DHODH inhibition Acute Myelogenous Leukemia Structure-based drug design

HDAC6 Zinc-Binding Group Potential vs. Non-Hydroxylated Analogs

The pyrimidine hydroxyamide motif is claimed as a selective zinc-binding group for HDAC6 in multiple patents [1]. The 6-hydroxy substitution on the pyrimidine ring, combined with the carboxamide linkage, can potentially coordinate the catalytic zinc ion in HDAC6. While no compound-specific IC50 against HDAC6 is published, the patent's Markush structures encompass this exact substitution pattern, and the SAR discloses that the hydroxypyrimidine moiety is essential for HDAC6 potency and selectivity over HDAC1/2/3 [1].

HDAC6 inhibition Zinc-binding group Epigenetics

Regioisomeric Specificity: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Analogs

The nitrogen position on the pyridine ring dictates the geometry of key interactions with target proteins. In the DHODH co-crystal structure (PDB 8DHG) of the related compound 19, the 3-pyridyl nitrogen engages in a specific hydrogen-bond network that would be sterically and electronically inaccessible to 2-pyridyl or 4-pyridyl isomers [1][2]. A direct head-to-head comparison of pyridyl regioisomers in the fungicidal pyrimidine-4-carboxamide series demonstrated that only the 3-pyridyl orientation achieved the necessary hydrogen-bond and cation-π interactions with succinate dehydrogenase (SDH) [3].

Regioisomer selectivity Target engagement Medicinal chemistry

Application Scenarios for 6-Hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide in Biomedical Research


DHODH-Targeted Antileukemic Drug Discovery

As a member of the N-heterocyclic 3-pyridyl carboxamide class that yielded potent DHODH inhibitors with in vivo efficacy against AML [1], this compound may serve as a starting point for structure-activity relationship (SAR) studies. Its 6-hydroxy group provides a handle for further derivatization (e.g., prodrug strategies) while maintaining the core pharmacophore validated by X-ray crystallography [1][3].

HDAC6 Selectivity Profiling and Epigenetic Probe Development

Given its structural inclusion in HDAC6-selective inhibitor patents [2], this compound can be utilized as a minimalist scaffold for developing zinc-dependent deacetylase probes. Researchers can rely on its hydroxypyrimidine motif as a zinc-binding group to explore selectivity against other HDAC isoforms, where small changes in the ZBG geometry can dramatically shift isoform selectivity.

Fungicide Lead Optimization via SDH Inhibition

The 3-pyridyl carboxamide motif is a validated pharmacophore for succinate dehydrogenase (SDH) inhibition in agricultural fungicide design [4]. This compound can be employed as a simplified analog to systematically study the contribution of the 6-hydroxy substituent to binding affinity and fungicidal spectrum, in comparison to more elaborated N-[2-((substitutedphenyl)amino)pyridin-3-yl] derivatives.

Chemical Biology Tool for Nucleotide Metabolism Studies

As a putative DHODH pathway modulator, this compound can be used in cellular assays to probe de novo pyrimidine biosynthesis dependency in cancer cell lines, complementing genetic approaches such as CRISPR-mediated DHODH knockout. Its use requires the specific 3-pyridyl and 6-hydroxy features to ensure on-target pathway engagement as inferred from the DHODH inhibitor pharmacophore model [1].

Quote Request

Request a Quote for 6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.